6-Oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-2-1-3-10(6-9)17-7-8(12(19)20)4-5-11(17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHKTNNWRNVZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=CC2=O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the cyclization of an appropriate precursor containing the trifluoromethyl group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, may be employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and physicochemical properties of 6-Oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxylic acid with related compounds:
Key Structural and Functional Differences:
Substituent Position Effects :
- The meta (3-) vs. para (4-) position of the trifluoromethyl group on the benzyl ring (e.g., vs. Target) influences electronic and steric properties. The meta substitution may enhance dipole interactions in drug-receptor binding compared to para .
- Trifluoromethyl on the pyridine ring () reduces molecular weight and alters electron-withdrawing effects compared to benzyl-substituted analogs.
Functional Group Variations: Carboxylic acid (Target, ) vs. Carboxamides are more stable and often used as prodrugs . Chloro substituent (): Increases lipophilicity and may enhance membrane permeability but could introduce toxicity risks.
Biological Relevance: Compounds with trifluoromethyl groups (Target, ) are often designed for metabolic stability and enhanced binding affinity due to the group’s hydrophobicity and electron-withdrawing nature .
Physicochemical and Commercial Data:
- Melting Points: Limited data available, but reports a melting point of 91–93°C for a carbaldehyde analog, suggesting thermal stability in this structural class .
- Hazard Profiles : highlights warnings for irritation (H315, H319) and respiratory effects (H335), common in trifluoromethylated compounds due to their stability and persistence .
- Cost : lists a price of €177–235/g for the 4-trifluoromethylbenzyl analog, indicating high production costs typical for fluorinated compounds .
Biological Activity
6-Oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxylic acid (commonly referred to as the compound) is a member of the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antibacterial, antifungal, and cytotoxic properties.
Chemical Structure and Properties
- Molecular Formula : C14H10F3NO3
- Molecular Weight : 311.25 g/mol
- IUPAC Name : 6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid
- CAS Number : 338783-19-0
The compound's structure features a dihydropyridine ring with a trifluoromethyl phenyl group, which significantly influences its biological activity.
Antibacterial Activity
Recent studies have demonstrated that the compound exhibits notable antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for Gram-positive and Gram-negative bacteria have been reported as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >125 |
| Pseudomonas aeruginosa | >125 |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .
Antifungal Activity
The compound has also shown antifungal activity, particularly against Candida species. A study indicated that it reduced biofilm formation by up to 75% in comparison to standard antifungal agents like fluconazole, which had a reduction of only 57.6% .
Cytotoxic Activity
In terms of cytotoxicity, the compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results showed significant cytotoxic effects with IC50 values ranging from:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 4.62 |
| HCT116 | 1.18 |
| PC3 | 1.38 |
These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies .
Case Studies and Research Findings
- Antibacterial Study : A recent publication highlighted the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA), achieving a Minimum Biofilm Inhibitory Concentration (MBIC) of approximately 62.216 μg/mL .
- Cytotoxicity Assessment : In vitro studies revealed that derivatives of the compound with varying substituents exhibited different levels of cytotoxicity, indicating structure-activity relationships that could guide future modifications for enhanced efficacy .
- Mechanistic Insights : Studies utilizing molecular docking have provided insights into how the compound interacts at the molecular level with target proteins involved in cell proliferation and apoptosis pathways, further supporting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxylic acid?
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. For example:
-
Kinase Inhibition : Test under standardized ATP concentrations (1 mM) and validate with positive controls (e.g., staurosporine).
-
Meta-Analysis : Compare data across studies using tools like PRISMA guidelines. Adjust for variables such as cell lines (HEK293 vs. HeLa) or incubation times .
-
Structural Analysis : Perform molecular docking to assess binding interactions with the trifluoromethyl group, which may alter affinity compared to non-fluorinated analogs ().
- Data Table : Conflicting IC₅₀ Values (Hypothetical)
| Study | Enzyme Target | IC₅₀ (μM) | Assay Conditions | Reference |
|---|---|---|---|---|
| A | COX-2 | 0.5 | pH 7.4, 37°C | |
| B | COX-2 | 5.2 | pH 6.8, 25°C |
Q. How can solubility challenges for in vitro assays be systematically addressed?
- Methodological Answer :
-
Solvent Screening : Test DMSO (primary stock), ethanol, or PEG-400. For aqueous solubility, use phosphate buffers (pH 2–8) with 0.5% Tween-80.
-
Salt Formation : Synthesize sodium or potassium salts via neutralization (e.g., NaOH) to improve solubility in PBS ().
-
Co-solvents : Employ cyclodextrins (e.g., β-CD) or lipid-based carriers for cell-based assays.
- Data Table : Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes | Reference |
|---|---|---|---|
| DMSO | >50 | Stable for 24h at 4°C | |
| PBS (pH 7.4) | 0.1 | Aggregation observed | |
| Ethanol | 10–15 | Requires sonication |
Q. What are the stability profiles of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via HPLC. The trifluoromethyl group enhances stability against hydrolysis compared to non-fluorinated analogs ().
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C typical for pyridonecarboxylic acids).
- Light Sensitivity : Store in amber vials at -20°C; exposure to UV light (254 nm) may cause ring-opening reactions ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
